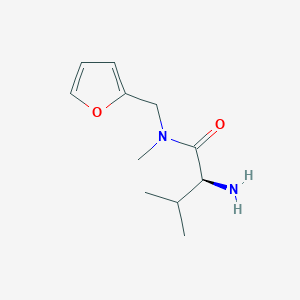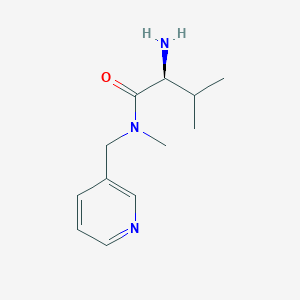
(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: is a chemical compound characterized by its unique molecular structure, which includes an amino group, a nitro group, and a benzyl group attached to a butyramide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide typically involves multiple steps, starting with the preparation of the butyramide backbone. One common approach is the reaction of (S)-2-amino-3-methylbutanoic acid with 4-nitrobenzyl chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Análisis De Reacciones Químicas
(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under certain conditions, leading to the formation of (S)-2-amino-3-methyl-N-(4-aminobenzyl)-butyramide.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of (S)-2-amino-3-methyl-N-(4-aminobenzyl)-butyramide.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction of the nitro group can be achieved using reducing agents such as tin (II) chloride or iron powder in acidic conditions.
Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Reduction of the nitro group results in the formation of (S)-2-amino-3-methyl-N-(4-aminobenzyl)-butyramide.
Substitution reactions can lead to the formation of various alkylated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which (S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparación Con Compuestos Similares
(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: can be compared with other similar compounds, such as:
N-(4-nitrobenzyl)-butyramide: This compound lacks the amino group, which may affect its reactivity and biological activity.
2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: This compound has a different stereochemistry, which can influence its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.
Propiedades
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(4-nitrophenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(2)11(13)12(16)14-7-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOWGYUBNAGFF-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide](/img/structure/B7864737.png)












